molecular formula C16H18N2O3S B5491665 Ethyl 2-amino-5-(benzylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-amino-5-(benzylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B5491665
M. Wt: 318.4 g/mol
InChI Key: XGNWDFWCJZXUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-(benzylcarbamoyl)-4-methylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-(benzylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and benzylcarbamoyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for pharmaceutical or other applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(benzylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-5-(benzylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(benzylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5-bromothiazole-4-carboxylate: Similar in structure but contains a bromine atom instead of a benzylcarbamoyl group.

    2-Amino-5-arylazo-6-aryl substituted nicotinates: These compounds have similar functional groups but different core structures.

Uniqueness

Ethyl 2-amino-5-(benzylcarbamoyl)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and its thiophene core. This combination imparts distinct chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-amino-5-(benzylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-21-16(20)12-10(2)13(22-14(12)17)15(19)18-9-11-7-5-4-6-8-11/h4-8H,3,9,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNWDFWCJZXUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.